(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS No.: 1391408-54-0
Cat. No.: VC0152214
Molecular Formula: C11H12ClF4N
Molecular Weight: 269.668
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391408-54-0 |
|---|---|
| Molecular Formula | C11H12ClF4N |
| Molecular Weight | 269.668 |
| IUPAC Name | (2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |
| Standard InChI Key | WGYMMHPMADAZKR-HNCPQSOCSA-N |
| SMILES | C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification Parameters
The compound (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is uniquely identified through several standard chemical identifiers as presented in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 1391408-54-0 |
| Molecular Formula | C₁₁H₁₂ClF₄N |
| Molecular Weight | 269.67 g/mol |
| IUPAC Name | (2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride |
| MDL Number | MFCD12758812 |
| InChI | InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 |
| InChIKey | WGYMMHPMADAZKR-HNCPQSOCSA-N |
| SMILES | FC1=CC=C(C(F)(F)F)C=C1[C@H]1CCCN1.[H]Cl |
The compound is consistently identified across multiple chemical databases and suppliers, with agreement on its molecular formula, weight, and structural identifiers .
Structural Characteristics
The molecule consists of two key structural components: a pyrrolidine ring and a fluorinated phenyl group. The specific structural features include:
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A pyrrolidine ring (a five-membered saturated nitrogen-containing heterocycle)
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A 2-fluoro-5-(trifluoromethyl)phenyl group attached to the pyrrolidine
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R-stereochemistry at the carbon connecting the pyrrolidine ring to the phenyl group
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Hydrochloride salt formation, which enhances stability and solubility
The presence of both the trifluoromethyl group and the fluoro substituent on the phenyl ring contributes to the compound's distinctive electronic properties. These fluorinated groups typically enhance lipophilicity and can influence binding interactions with biological targets.
Related Compounds
Several structural analogs exist with similar chemical frameworks. A notable example is (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391519-06-4), where the 2-fluoro substituent on the phenyl ring is replaced with a chloro group . The free base form, (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine (CAS 1212886-67-3), has a molecular weight of 233.21 g/mol without the hydrochloride component .
Additionally, positional isomers such as (R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine have been reported, offering slightly different electronic distributions and potential bioactivity profiles.
Physical and Chemical Properties
Solubility and Solution Preparation
As a hydrochloride salt of a basic amine, this compound exhibits enhanced solubility in polar solvents compared to its free base form. For research applications, specific guidance on solution preparation indicates:
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Selection of appropriate solvents should be based on the compound's solubility characteristics
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Stock solutions should be prepared carefully and stored in separate packages to avoid degradation from repeated freezing and thawing
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For long-term storage at -80°C, solutions should be used within 6 months
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For storage at -20°C, solutions should be used within 1 month
The enhanced solubility of the hydrochloride salt form makes it particularly useful for preparing solutions for biological testing and synthetic applications.
Stability and Reactivity
Storage recommendations indicate that the compound should be maintained in sealed containers at room temperature and protected from moisture . This suggests potential sensitivity to hydrolysis or hygroscopicity, which is common for hydrochloride salts.
The reactivity profile is consistent with other secondary amine-containing compounds, where the nitrogen of the pyrrolidine ring can participate in various transformations. The presence of fluorine atoms, particularly the trifluoromethyl group, contributes electronic effects that influence the compound's chemical behavior and potentially its interactions with biological targets.
Applications in Research
Medicinal Chemistry Applications
(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride serves as an important building block in medicinal chemistry and drug discovery efforts. The compound is of significant interest due to several factors:
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The defined stereochemistry (R-configuration) makes it valuable for stereoselective synthesis of bioactive compounds
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The fluorinated aromatic ring provides unique electronic properties that can enhance drug-target interactions
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The trifluoromethyl group can improve metabolic stability, membrane permeability, and binding affinities in derived compounds
These properties make the compound particularly useful in the design and synthesis of potential therapeutic agents where specific spatial arrangements and electronic distributions are critical for biological activity.
Analytical Methods
Characterization Techniques
Standard analytical techniques for characterizing (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment, particularly 1H, 13C, and 19F NMR for fluorine-containing compounds
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High-Performance Liquid Chromatography (HPLC): For purity determination and enantiomeric excess verification
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Mass Spectrometry: For molecular weight confirmation
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Elemental Analysis: For compositional verification
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Optical Rotation: For confirmation of stereochemical purity and R-configuration
Current Research Trends
Research involving (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride and structurally related compounds spans several areas:
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Development of new synthetic methodologies for the preparation of chiral fluorinated compounds
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Structure-activity relationship studies to understand the impact of fluorination patterns on biological activity
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Application as building blocks in the synthesis of potential therapeutic agents, particularly those targeting bacterial enzymes
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Investigation of fluorine-containing compounds as enhanced pharmacophores with improved drug-like properties
The incorporation of fluorine atoms, particularly trifluoromethyl groups, continues to be an important strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
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